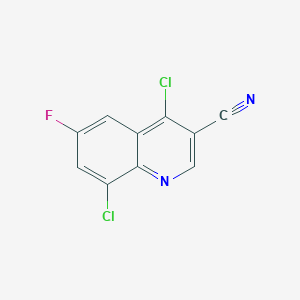

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, including compounds related to 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, indicates potential applications in optoelectronics and charge transport. Studies show that these compounds possess efficient structural, electronic, and optical properties, which make them suitable for multifunctional material applications. The analysis of frontier molecular orbitals and molecular electrostatic potentials supports their potential in optoelectronic devices (Irfan et al., 2020).

Synthesis of Cinnoline and Benzo[h]cinnoline Derivatives

Another application area is in the synthesis of cinnoline and benzo[h]cinnoline derivatives. The compound has been used as a precursor in the synthesis of these derivatives, demonstrating its versatility in chemical synthesis and the potential for creating various biologically active compounds (Gomaa, 2003).

Fluorescent Materials and Mechanofluorochromic Activities

Quinoline derivatives, including those structurally similar to 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, have been shown to have applications in the development of fluorescent materials. These materials exhibit full-color-tunable solid-state emissions and mechanofluorochromic activities, which can be applied in the field of encryption and other optical technologies (Zhang et al., 2021).

Chemosensors for Metal Ion Detection

The quinoline carbonitriles have been utilized in the design of chemosensors for the selective identification of metal ions, such as Pd2+ ions. These compounds, due to their specific structure, offer high selectivity and sensitivity, making them useful in environmental and analytical chemistry (Shally et al., 2020).

Inhibition of Kinase Activity

Certain quinoline carbonitrile derivatives have been investigated for their role in inhibiting kinase activity, specifically in the context of cancer research. They show potential as inhibitors of tumor progression loci-2 (Tpl2) kinase, suggesting applications in the development of anti-cancer drugs (Green et al., 2007).

properties

IUPAC Name |

4,8-dichloro-6-fluoroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUAFLBTRKHFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)

![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)

![3,8-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1358742.png)

![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)